3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine 3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16295270
InChI: InChI=1S/C24H19FN4O2S/c25-17-10-12-18(13-11-17)32(30,31)22-21-24(28-20-9-5-4-8-19(20)27-21)29(23(22)26)15-14-16-6-2-1-3-7-16/h1-13H,14-15,26H2
SMILES:
Molecular Formula: C24H19FN4O2S
Molecular Weight: 446.5 g/mol

3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine

CAS No.:

Cat. No.: VC16295270

Molecular Formula: C24H19FN4O2S

Molecular Weight: 446.5 g/mol

* For research use only. Not for human or veterinary use.

3-[(4-fluorophenyl)sulfonyl]-1-(2-phenylethyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine -

Specification

Molecular Formula C24H19FN4O2S
Molecular Weight 446.5 g/mol
IUPAC Name 3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Standard InChI InChI=1S/C24H19FN4O2S/c25-17-10-12-18(13-11-17)32(30,31)22-21-24(28-20-9-5-4-8-19(20)27-21)29(23(22)26)15-14-16-6-2-1-3-7-16/h1-13H,14-15,26H2
Standard InChI Key AEQRMQIURDECCN-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Physicochemical Properties

The compound has the molecular formula C<sub>24</sub>H<sub>19</sub>FN<sub>4</sub>O<sub>2</sub>S and a molecular weight of 446.5 g/mol . Its IUPAC name, 3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine, reflects its multi-ring system featuring:

  • A pyrrolo[2,3-b]quinoxaline core fused with nitrogen-containing heterocycles.

  • A 4-fluorophenylsulfonyl group at position 3.

  • A 2-phenylethyl substituent at position 1.

The SMILES notation C1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N highlights the sulfonamide bridge and fluorine atom critical for bioactivity.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>24</sub>H<sub>19</sub>FN<sub>4</sub>O<sub>2</sub>S
Molecular Weight446.5 g/mol
IUPAC Name3-(4-fluorophenyl)sulfonyl-1-(2-phenylethyl)pyrrolo[3,2-b]quinoxalin-2-amine
Canonical SMILESC1=CC=C(C=C1)CCN2C(=C(C3=NC4=CC=CC=C4N=C32)S(=O)(=O)C5=CC=C(C=C5)F)N

Synthesis and Structural Optimization

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Quinoxaline Core Formation: Condensation of o-phenylenediamine with ketones or aldehydes under acidic conditions.

  • Sulfonylation: Introduction of the 4-fluorophenylsulfonyl group via reaction with 4-fluorobenzenesulfonyl chloride in the presence of a base.

  • N-Alkylation: Attachment of the 2-phenylethyl group using 2-phenylethyl bromide under nucleophilic conditions.

Recent efforts focus on optimizing yields (reported up to 68%) and purity (>97%) through catalytic methods and green solvents .

Pharmacological Activities

Antimicrobial and Anti-inflammatory Effects

Preliminary assays indicate:

  • MIC Values: 8–32 μg/mL against Gram-positive bacteria (e.g., S. aureus).

  • COX-2 Inhibition: 45% reduction at 50 μM, suggesting anti-inflammatory utility.

Research Findings and Mechanistic Insights

In Vivo Efficacy

In HT-29 xenograft models, oral administration (10–100 mg/kg) led to:

  • Tumor Growth Inhibition: 50–70% over 21 days.

  • ERK Phosphorylation Suppression: 86–99% in lung and liver tissues, correlating with plasma concentrations ≥50 ng/mL .

Structure-Activity Relationships (SAR)

  • Sulfonyl Group: Critical for MEK binding; fluorination enhances metabolic stability.

  • Phenylethyl Chain: Improves blood-brain barrier penetration compared to methyl analogs .

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